molecular formula C13H18BrClN2O B4929698 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride

1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride

Cat. No. B4929698
M. Wt: 333.65 g/mol
InChI Key: PXVDEFRQORDWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBE is a piperazine derivative that has shown promising results in various biological studies.

Mechanism of Action

The exact mechanism of action of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride is not fully understood. However, studies have suggested that 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride may act by inhibiting the production of inflammatory cytokines and modulating the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation, decrease pain, and inhibit tumor growth in animal models. 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has also been shown to have anxiolytic and antidepressant effects in behavioral studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride in lab experiments is its relatively low toxicity compared to other compounds. However, 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride's solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and limitations of using 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride in lab experiments.

Future Directions

There are several potential future directions for 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride research. One area of interest is the development of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride-based drugs for the treatment of inflammation, pain, and tumors. Additionally, further studies are needed to investigate the effects of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride on neurotransmitter systems and its potential use in the treatment of neurological disorders. Finally, more research is needed to fully understand the safety and efficacy of using 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride in clinical settings.

Synthesis Methods

The synthesis of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield the final product, 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride hydrochloride.

Scientific Research Applications

1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has also been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

(4-bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O.ClH/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11;/h3-6H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVDEFRQORDWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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